molecular formula C8H10N2O5S B075247 p-Nitrophenyl dimethylsulphamate CAS No. 1142-27-4

p-Nitrophenyl dimethylsulphamate

Cat. No. B075247
CAS RN: 1142-27-4
M. Wt: 246.24 g/mol
InChI Key: ABMFUZRWANUQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Nitrophenyl dimethylsulphamate (PNPDS) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, crystalline powder that is soluble in water and organic solvents. PNPDS is a sulfhydryl-reactive compound that has been used as a substrate for the determination of sulfhydryl groups in proteins. It is also used as an inhibitor of carbonic anhydrase and as a reagent for the determination of serum cholinesterase activity.

Scientific Research Applications

  • Enzyme Metabolism Studies : p-Nitrophenyl dimethylsulphamate and its analogs are used in studying the metabolism of compounds by enzyme systems, particularly in liver microsomes. Such studies provide insights into enzymatic pathways and the interaction of different compounds with enzymes (Hodgson & Casida, 1961).

  • Cytochemical Applications : Compounds like p-Nitrophenyl dimethylsulphamate have been utilized in cytochemistry for the visualization of enzyme activities in tissue sections. This has implications for understanding cellular processes at a microscopic level (Nachlas et al., 1957).

  • Electrochemical Detection : In analytical chemistry, p-Nitrophenyl dimethylsulphamate derivatives are used in electrochemical detection methods, such as in ELISA assays. This facilitates the sensitive detection of various biochemicals, contributing significantly to diagnostic techniques (Fanjul-Bolado et al., 2006).

  • Catalytic Reactions and Pharmaceutical Applications : The compound has been studied for its role in catalytic hydrogenation reactions, particularly in the development of pharmaceuticals. This research is critical in the synthesis and optimization of active pharmaceutical ingredients (Yang et al., 2018).

  • Environmental Contaminant Degradation : p-Nitrophenyl dimethylsulphamate-related compounds have been investigated for their environmental impact, particularly in the degradation of environmental contaminants. Understanding the breakdown and impact of such compounds is crucial in environmental protection and remediation efforts (Kitagawa et al., 2004).

  • Biochemical Assay Development : This compound is also used in developing biochemical assays, like the construction of sensors for the detection of organophosphates. This is essential for monitoring and managing the presence of toxic compounds in various environments (Zhang et al., 2014).

properties

CAS RN

1142-27-4

Product Name

p-Nitrophenyl dimethylsulphamate

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

(4-nitrophenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C8H10N2O5S/c1-9(2)16(13,14)15-8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3

InChI Key

ABMFUZRWANUQNU-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS RN

1142-27-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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